molecular formula C8H7N3O2 B8394594 7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carbaldehyde

7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carbaldehyde

Cat. No. B8394594
M. Wt: 177.16 g/mol
InChI Key: CCRZYCSDLFEXBT-UHFFFAOYSA-N
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Patent
US08071592B2

Procedure details

To a solution of 2-[bis(methyloxy)methyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one (0.873 g, 3.91 mmol) in 1:1 H2O/acetone (10 mL) was added p-TsOH.H2O (0.074 g, 0.391 mmol) and the reaction was heated to 80° C. for 3 days with additional p-TsOH.H2O (0.20 g). After the disappearance of starting material, the solution was concentrated under vacuum to yield the desired product (1.023 g).
Name
2-[bis(methyloxy)methyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
Quantity
0.873 g
Type
reactant
Reaction Step One
Quantity
0.074 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[C:4]1[N:5]=[CH:6][C:7]2[CH2:13][CH2:12][C:11](=[O:14])[NH:10][C:8]=2[N:9]=1.CC1C=CC(S(O)(=O)=O)=CC=1.O>CC1C=CC(S(O)(=O)=O)=CC=1.O.O.CC(C)=O>[O:14]=[C:11]1[NH:10][C:8]2[N:9]=[C:4]([CH:3]=[O:2])[N:5]=[CH:6][C:7]=2[CH2:13][CH2:12]1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
2-[bis(methyloxy)methyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
Quantity
0.873 g
Type
reactant
Smiles
COC(C=1N=CC2=C(N1)NC(CC2)=O)OC
Name
Quantity
0.074 g
Type
catalyst
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.O
Name
Quantity
10 mL
Type
solvent
Smiles
O.CC(=O)C
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After the disappearance of starting material, the solution was concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC2=C(N=C(N=C2)C=O)N1
Measurements
Type Value Analysis
AMOUNT: MASS 1.023 g
YIELD: CALCULATEDPERCENTYIELD 147.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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